molecular formula C5H9BrO B11742605 1-Bromo-1-(methoxymethyl)cyclopropane

1-Bromo-1-(methoxymethyl)cyclopropane

Cat. No.: B11742605
M. Wt: 165.03 g/mol
InChI Key: CAYCLGBPQFJIBC-UHFFFAOYSA-N
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Description

1-Bromo-1-(methoxymethyl)cyclopropane is an organobromine compound with the molecular formula C5H9BrO It is a member of the cyclopropane family, characterized by a three-membered carbon ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-(methoxymethyl)cyclopropane can be synthesized through the bromination of cyclopropane derivatives. One common method involves the reaction of cyclopropylmethyl ketone with bromine in the presence of a base such as triethylamine (Et3N). The reaction proceeds via the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(methoxymethyl)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cyclopropylmethanol derivatives.

    Reduction Reactions: The compound can be reduced to 1-(methoxymethyl)cyclopropane using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the methoxymethyl group can yield cyclopropylcarboxylic acid derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH or KOH in aqueous or alcoholic solutions.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Cyclopropylmethanol derivatives.

    Reduction: 1-(Methoxymethyl)cyclopropane.

    Oxidation: Cyclopropylcarboxylic acid derivatives.

Scientific Research Applications

1-Bromo-1-(methoxymethyl)cyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms involving cyclopropane rings.

    Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with cyclopropane moieties that exhibit therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-1-(methoxymethyl)cyclopropane exerts its effects involves the interaction of the bromine atom with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity is crucial in modifying the compound’s structure and properties, enabling its use in diverse chemical transformations .

Comparison with Similar Compounds

    1-Bromo-1-methylcyclopropane: Similar in structure but lacks the methoxymethyl group.

    1-Chloro-1-(methoxymethyl)cyclopropane: Contains a chlorine atom instead of bromine.

    1-Fluoro-1-(methoxymethyl)cyclopropane: Contains a fluorine atom instead of bromine.

Uniqueness: 1-Bromo-1-(methoxymethyl)cyclopropane is unique due to the presence of both a bromine atom and a methoxymethyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

1-bromo-1-(methoxymethyl)cyclopropane

InChI

InChI=1S/C5H9BrO/c1-7-4-5(6)2-3-5/h2-4H2,1H3

InChI Key

CAYCLGBPQFJIBC-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC1)Br

Origin of Product

United States

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